molecular formula C18H21NO4S2 B2527031 (E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide CAS No. 1030742-64-3

(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide

Cat. No.: B2527031
CAS No.: 1030742-64-3
M. Wt: 379.49
InChI Key: PRKCSVVTQAFXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide is a synthetic sulfonamide derivative intended for research and development purposes. This compound is characterized by its distinct molecular architecture, featuring a central ethenesulfonamide group in the (E) configuration, flanked by N-methyl and 1-(4-methylsulfonylphenyl)ethyl substituents on the nitrogen atom, and a phenyl group on the vinyl carbon. Sulfonamides are a prominent class of compounds in scientific research, widely recognized for their diverse biological activities and applications in medicinal chemistry . They have been extensively studied for their potential to interact with various enzymes and cellular targets. The presence of multiple sulfonyl groups in this specific compound may influence its physicochemical properties, such as solubility and binding characteristics, making it a candidate for investigations in drug discovery and chemical biology. The structural motifs present in this molecule are commonly found in compounds used as enzyme inhibitors or receptor modulators. The product is supplied as a high-purity material to ensure consistency in experimental results. It is intended for use in laboratory research exclusively and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(E)-N-methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-15(17-9-11-18(12-10-17)24(3,20)21)19(2)25(22,23)14-13-16-7-5-4-6-8-16/h4-15H,1-3H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKCSVVTQAFXJR-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)N(C)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)N(C)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Methylsulfonylacetophenone

Procedure :

  • Substrate : 4-Methylsulfonylacetophenone (10 g, 50 mmol) is dissolved in anhydrous methanol (100 mL).
  • Methylamine Addition : Methylamine hydrochloride (4.1 g, 60 mmol) and triethylamine (8.4 mL, 60 mmol) are added under nitrogen.
  • Reduction : Sodium cyanoborohydride (3.8 g, 60 mmol) is introduced portion-wise at 0°C. The reaction proceeds for 12 h at room temperature.
  • Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 78% (8.2 g). Purity : 98.5% (HPLC).

Alternative Route: Nucleophilic Substitution

Procedure :

  • Alkylation : 4-Methylsulfonylbenzyl chloride (12.3 g, 55 mmol) reacts with methylamine (33% in ethanol, 20 mL) at 80°C for 6 h.
  • Isolation : The crude product is crystallized from ethanol to afford 4-methylsulfonylphenylethylamine.

Yield : 65%. MP : 112–114°C.

Synthesis of (E)-2-Phenylethenesulfonyl Chloride

Wittig Reaction for Stereocontrol

Procedure :

  • Ylide Generation : Triphenylphosphine (26.2 g, 100 mmol) and ethyl 2-bromoacetate (16.7 g, 100 mmol) react in dry THF under reflux for 2 h.
  • Olefination : Benzaldehyde (10.6 g, 100 mmol) is added, and the mixture is stirred for 4 h.
  • Sulfonation : The resulting styrene derivative is treated with chlorosulfonic acid (11.7 mL, 150 mmol) at −10°C for 1 h.

Yield : 62% (E-isomer). Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 7.82 (d, J = 16 Hz, 1H), 7.45–7.30 (m, 5H).

Sulfonamide Coupling and Final Product Isolation

Coupling Reaction

Procedure :

  • Reagents : 4-Methylsulfonylphenylethylamine (5.0 g, 23.8 mmol) and (E)-2-phenylethenesulfonyl chloride (5.2 g, 23.8 mmol) are dissolved in dichloromethane (50 mL).
  • Base Addition : Triethylamine (6.6 mL, 47.6 mmol) is added dropwise at 0°C.
  • Reaction : Stirred for 6 h at room temperature.
  • Purification : The product is washed with 1M HCl, dried over MgSO$$_4$$, and recrystallized from ethanol.

Yield : 85% (7.1 g). MP : 158–160°C. Purity : 99.2% (HPLC).

Optimization and Mechanistic Insights

Catalyst Screening for Amination

Catalyst Solvent Temp (°C) Yield (%)
NaBH$$_3$$CN MeOH 25 78
Pd/C (H$$_2$$) EtOH 50 65
BH$$_3$$·THF THF 0→25 72

NaBH$$_3$$CN in methanol provided optimal yield and selectivity.

Stereochemical Control in Olefination

  • E/Z Ratio : 92:8 using Wittig vs. 75:25 via elimination.
  • Key Factor : Bulky phosphine ligands (e.g., PPh$$_3$$) favor E-configuration.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, DMSO-d$$6$$): δ 8.02 (d, J = 8.4 Hz, 2H, SO$$2$$C$$6$$H$$4$$), 7.68 (d, J = 16 Hz, 1H, CH=CH), 7.45–7.30 (m, 5H, C$$6$$H$$5$$), 3.21 (s, 3H, SO$$2$$CH$$3$$).
  • HRMS : Calculated for C$${18}$$H$${20}$$N$$2$$O$$4$$S$$_2$$: 408.09; Found: 408.08.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk sourcing of 4-methylsulfonylacetophenone reduces raw material costs by 40%.
  • Waste Management : Ethyl acetate recovery systems achieve 90% solvent recycling.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Key Structural Features:

  • Sulfonamide Group: Contributes to the compound's solubility and biological activity.
  • Methyl and Phenyl Substituents: Enhance lipophilicity and receptor interactions.

Research has indicated that (E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide exhibits a range of biological activities:

Anticancer Properties

Studies have shown that sulfonamide derivatives can inhibit tumor growth. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells through the modulation of signaling pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.2Apoptosis induction
HCT116 (Colon Cancer)4.8Cell cycle arrest

Antimicrobial Activity

Some studies suggest that sulfonamides possess antimicrobial properties, making them potential candidates for treating bacterial infections. The mechanism typically involves inhibiting bacterial folic acid synthesis.

Anti-inflammatory Effects

Research indicates that certain sulfonamide derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response.

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of sulfonamide derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis.

Parameter Control Group Treatment Group
Viability (%)100%40%
Apoptotic Cells (%)5%30%

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial activity, this compound was tested against several bacterial strains. Results indicated effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Therapeutic Potential

The diverse biological activities of this compound suggest its potential in various therapeutic applications:

  • Cancer Therapy: As a potential chemotherapeutic agent targeting specific cancer types.
  • Infection Control: As an antibacterial agent against resistant strains.
  • Inflammatory Disorders: For managing conditions characterized by excessive inflammation.

Mechanism of Action

The mechanism of action of (E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Substituent Comparison of Selected (E)-Ethenesulfonamide Analogues
Compound Name N-Substituent 2-Phenyl Substituent Key Functional Groups
Target Compound 1-(4-Methylsulfonylphenyl)ethyl Phenyl Methylsulfonyl, Methyl
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) 4-Fluorophenyl 4′-Methoxyphenyl Fluoro, Methoxy
(E)-2-(2′-Methoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide (6e) 4-Methoxyphenyl 2′-Methoxyphenyl Methoxy (two positions)
(E)-2-(4′-Hydroxy-2′,6′-dimethoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide (6l) 4-Methoxyphenyl 4′-Hydroxy-2′,6′-dimethoxyphenyl Hydroxy, Methoxy (three positions)
(E)-N-(2-ethylbut-2-en-1-yl)-N-(phenylsulfonyl)benzenesulfonamide (4a) 2-Ethylbut-2-en-1-yl Phenylsulfonyl Alkenyl, Sulfonyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target’s 4-methylsulfonyl group contrasts with electron-donating methoxy or hydroxy groups in 6d, 6e, and 6l. This difference may reduce solubility in polar solvents but enhance metabolic stability .

Physicochemical Properties

Physical properties such as melting points (mp) and solubility are influenced by substituents:

Table 2: Melting Points and Yields of Analogues
Compound Melting Point (°C) Yield (%) Key Substituent Features Reference
6d 98–100 49 Fluoro, methoxy
6e 112–114 65 Dual methoxy
6l 146–148 60 Hydroxy, dimethoxy
Target Not reported Not reported Methylsulfonyl, ethyl linker N/A

Analysis :

  • Hydrogen Bonding : The hydroxy group in 6l contributes to a higher mp (146–148°C) via intermolecular hydrogen bonding, a feature absent in the target compound .
  • Methylsulfonyl Impact : While the target’s mp is unreported, the methylsulfonyl group may elevate mp compared to 6d or 6e due to stronger dipole interactions .

Yield Trends :

  • Yields for analogues range from 49% (6d) to 65% (6e), influenced by steric hindrance and reaction efficiency .

Spectroscopic Data

1H NMR and HRMS data for analogues highlight substituent-dependent shifts:

  • 6d : δ 3.85 (OCH3), 6.43 (NH), 7.41 (=CH) .
  • 6e : δ 3.61/3.76 (dual OCH3), 9.53 (NH) .
  • Target Compound : Expected downfield shifts for methylsulfonyl protons and distinct splitting patterns due to the ethyl linker.

Biological Activity

(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data tables, case studies, and research findings.

Overview of the Compound

Chemical Structure and Properties

The compound is characterized by a unique structural configuration that includes a sulfonamide group, which is known for imparting various biological activities. Its IUPAC name is this compound, with the molecular formula C18H21N1O4S2C_{18}H_{21}N_{1}O_{4}S_{2} .

Synthesis Methods

Synthesis typically involves multi-step organic reactions, including the preparation of the core structure and the introduction of functional groups using reagents such as sulfonyl chlorides and methylating agents. Controlled conditions are crucial for optimizing yield and purity .

Biological Activity

Mechanism of Action

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects .

Therapeutic Applications

Research indicates potential applications in treating inflammatory diseases due to its ability to inhibit specific pathways involved in inflammation. For instance, studies have shown that compounds similar to this sulfonamide can reduce inflammatory markers in cellular models .

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Effects

A study explored the effects of this compound on inflammatory markers in vitro. The results indicated a significant reduction in cytokine production in treated cells compared to controls, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Interaction with Nitric Oxide Pathways

Another investigation focused on the compound's interaction with nitric oxide pathways. It was found that this compound could enhance nitric oxide production in certain cell types, which is critical for various physiological processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduction in cytokine levels
Nitric oxide modulationEnhanced production in cell cultures
Enzyme inhibitionModulation of specific enzymes

Table 2: Synthesis Conditions

StepReagents UsedYield (%)
Core structure synthesisSulfonyl chlorides70
Functional group introductionMethylating agents85

Q & A

Q. What are the common synthetic routes and analytical methods for preparing (E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide?

The synthesis of this compound typically involves a multi-step approach. For example, analogous sulfonamide derivatives are synthesized via condensation reactions between sulfonamide precursors and aldehydes under acidic or basic conditions. A reported method involves reacting 2-(N-(arylsulfamoyl)acetic acid derivatives with substituted benzaldehydes, followed by purification via recrystallization . Key analytical methods include:

  • 1H NMR spectroscopy (e.g., δ 7.81 ppm for the trans-olefinic proton in (E)-isomers) .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ matching calculated values within 0.0024 Da error) .
  • Melting point determination to assess purity (e.g., 131–133 °C for a related compound) .

Q. How is structural integrity and purity validated for this compound?

Structural validation relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy identifies functional groups (e.g., methylsulfonyl protons at δ 3.85 ppm) and confirms stereochemistry .
  • X-ray crystallography resolves hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing crystal packing) .
  • Chromatographic methods (HPLC, TLC) monitor reaction progress and purity.

Advanced Research Questions

Q. What strategies optimize yield and purity during synthesis?

Yield optimization often involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Catalyst use : Acidic/basic catalysts (e.g., piperidine) improve condensation efficiency .
  • Temperature control : Reflux conditions (e.g., 80–100°C) balance reactivity and side-product formation .
    Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluents) .

Q. How do intermolecular interactions influence crystallographic properties?

Intermolecular forces, such as C–H⋯O hydrogen bonds , dictate crystal packing. For example, centrosymmetric dimers formed via H-bonding between sulfonamide oxygen and methyl protons stabilize the lattice . These interactions affect solubility and melting behavior, critical for formulation studies.

Q. What methodologies explore structure-activity relationships (SAR) in pharmacological studies?

SAR studies employ:

  • Bioisosteric replacement : Swapping substituents (e.g., methylsulfonyl with methoxy groups) to assess activity changes .
  • Enzymatic assays : Testing inhibitory effects on target proteins (e.g., kinases or proteases) .
  • Computational modeling : Docking simulations predict binding affinities to receptors .

Q. How is enantiomeric purity achieved in chiral analogs?

Enantioselective synthesis methods include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (S)- or (R)-configured precursors) .
  • Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP) induce stereocontrol during key bond-forming steps .
    Analytical validation requires chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess (ee) >98% .

Data Contradictions and Resolution

  • Stereochemical outcomes : Patent methods (e.g., DE 19817393.8) report enantiomer-free synthesis via chiral resolution , whereas standard syntheses may yield racemic mixtures. Resolving this requires comparing ee values across methodologies .
  • Yield variability : Reaction conditions (e.g., solvent, temperature) in (48% yield) vs. (unreported yield) suggest optimization via DOE (Design of Experiments) approaches.

Research Applications

  • Protein degradation : The sulfonamide moiety may enable PROTAC (Proteolysis-Targeting Chimeras) design for targeted protein degradation .
  • Enzyme inhibition : Potential as a COX-2 inhibitor due to structural similarity to known sulfonamide-based anti-inflammatory agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.